molecular formula C25H24N2O5S2 B295871 2-Ethoxy-4-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl 4-methylbenzenesulfonate

2-Ethoxy-4-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl 4-methylbenzenesulfonate

Cat. No. B295871
M. Wt: 496.6 g/mol
InChI Key: CMSLVGBKMYINLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxy-4-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl 4-methylbenzenesulfonate is a chemical compound that has been widely researched in the field of medicinal chemistry. This compound has shown potential in the treatment of various diseases and disorders due to its unique chemical structure and mechanism of action. In

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl 4-methylbenzenesulfonate is not fully understood. However, it is believed to exert its effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Ethoxy-4-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl 4-methylbenzenesulfonate have been investigated in various animal models. It has been shown to reduce inflammation, pain, and fever in a dose-dependent manner. Additionally, it has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Ethoxy-4-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl 4-methylbenzenesulfonate in lab experiments is its well-established synthesis method, which allows for easy and reproducible preparation of the compound. Additionally, its unique chemical structure and mechanism of action make it a valuable tool for investigating the role of COX-2 in various disease states. However, one limitation of using this compound in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to administer to animal models.

Future Directions

There are several future directions for research on 2-Ethoxy-4-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl 4-methylbenzenesulfonate. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Additionally, further investigation into its mechanism of action and its effects on other inflammatory pathways could lead to the development of new therapies for a variety of diseases and disorders. Finally, the development of more soluble analogs of this compound could improve its efficacy and ease of administration in lab experiments.

Synthesis Methods

The synthesis method of 2-Ethoxy-4-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl 4-methylbenzenesulfonate involves the reaction of 4-(4-aminophenyl)hexahydro[1]benzothieno[2,3-d]pyrimidin-2-one with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform and is typically heated to reflux for several hours. The resulting product is then purified by column chromatography to obtain the final compound.

Scientific Research Applications

2-Ethoxy-4-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl 4-methylbenzenesulfonate has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. Additionally, it has been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.

properties

Molecular Formula

C25H24N2O5S2

Molecular Weight

496.6 g/mol

IUPAC Name

[2-ethoxy-4-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)phenyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C25H24N2O5S2/c1-3-31-20-14-16(10-13-19(20)32-34(29,30)17-11-8-15(2)9-12-17)23-26-24(28)22-18-6-4-5-7-21(18)33-25(22)27-23/h8-14H,3-7H2,1-2H3,(H,26,27,28)

InChI Key

CMSLVGBKMYINLX-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)C2=NC3=C(C4=C(S3)CCCC4)C(=O)N2)OS(=O)(=O)C5=CC=C(C=C5)C

Canonical SMILES

CCOC1=C(C=CC(=C1)C2=NC3=C(C4=C(S3)CCCC4)C(=O)N2)OS(=O)(=O)C5=CC=C(C=C5)C

Origin of Product

United States

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